4-(Azepan-1-yl)butanoic acid is an organic compound characterized by its molecular formula CHNO and a molecular weight of approximately 185.27 g/mol. This compound features a butanoic acid moiety attached to a 4-azepan-1-yl group, making it a member of the class of compounds known as amino acids. It has a structural formula that can be represented using the SMILES notation as OC(=O)CCCCN1CCCCC1, indicating the presence of both carboxylic acid and amine functionalities. The compound is typically available in a purity of 95% and requires storage in dark, inert environments at room temperature to maintain stability .
These reactions are significant for synthesizing derivatives with potential therapeutic applications.
The synthesis of 4-(Azepan-1-yl)butanoic acid can be achieved through several methods:
Each method varies in complexity and yield, with multi-step synthesis often providing higher purity products.
4-(Azepan-1-yl)butanoic acid has potential applications in:
Several compounds share structural similarities with 4-(Azepan-1-yl)butanoic acid, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Hydroxybutanoic acid | CHO | Shorter carbon chain; hydroxyl group |
| 4-(Piperidin-1-yl)butanoic acid | CHNO | Piperidine ring instead of azepane |
| 3-Aminobutanoic acid | CHNO | Lacks the azepane structure; simpler amine |
The uniqueness of 4-(Azepan-1-yl)butanoic acid lies in its specific structural configuration that combines a cyclic amine (azepane) with a butanoic acid moiety. This combination may confer distinct biological activities and interaction profiles compared to similar compounds, making it a subject of interest for further research in medicinal chemistry and pharmacology.